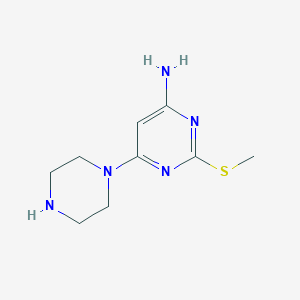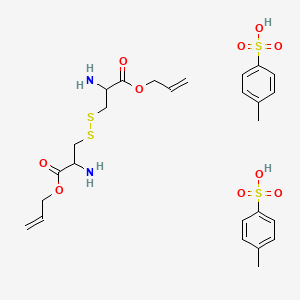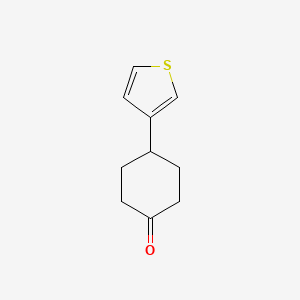
4-Thiophen-3-ylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiophen-3-ylcyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-3-ylcyclohexan-1-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. For instance, the use of palladium-catalyzed C-H arylation allows for the efficient coupling of thiophenes with aryl or heteroaryl bromides . This method is advantageous due to its scalability and the ability to produce large quantities of the desired compound.
化学反応の分析
Types of Reactions
4-Thiophen-3-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce cyclohexanol derivatives .
科学的研究の応用
4-Thiophen-3-ylcyclohexan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Thiophen-3-ylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by forming stable complexes with metal ions or participating in redox reactions .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system combining benzene and thiophene.
Furan: A five-membered heteroaromatic compound containing oxygen instead of sulfur.
Uniqueness
4-Thiophen-3-ylcyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a thiophene ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
4-thiophen-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h5-8H,1-4H2 |
InChIキー |
HUMRJXPODVZFLK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

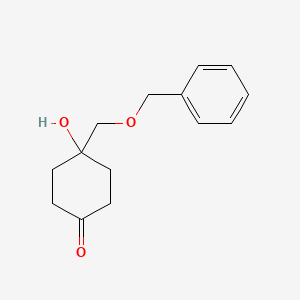
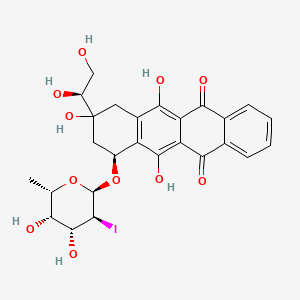
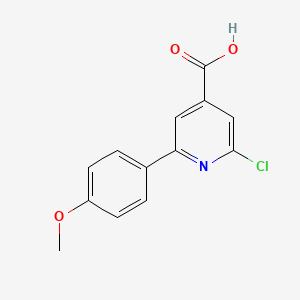
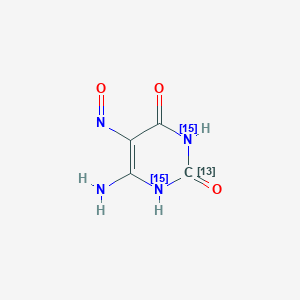

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
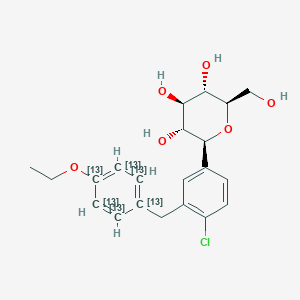
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)

